REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[C:8]1[C:9]([Cl:22])=[C:10]([Cl:21])[C:11](C)=[C:12]([C:17](O)=[O:18])[C:13]=1[C:14](O)=[O:15].[OH-].[Na+]>C1COCC1.C(OCC)C>[Cl:21][C:10]1[CH:11]=[C:12]([CH2:17][OH:18])[C:13]([CH2:14][OH:15])=[CH:8][C:9]=1[Cl:22] |f:0.1.2.3.4.5,7.8|
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Name
|
dimethyl 4,5-dichlorobenzene-1,2-dicarboxylic acid
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(C1C(=O)O)C(=O)O)C)Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture was then cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was very slowly added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Type
|
CUSTOM
|
Details
|
gave a white solid which
|
Type
|
CUSTOM
|
Details
|
to afford pure product in 88% yield (3.85 g)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=CC1Cl)CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |